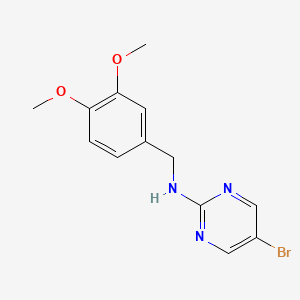
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the chloromethylation of a purine derivative. One common method includes the reaction of 3,7-dimethylxanthine with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products efficiently.
化学反応の分析
Types of Reactions
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 8-(Azidomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione.
科学的研究の応用
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purinergic receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural purines.
Industrial Applications: It serves as a precursor for the synthesis of various fine chemicals and polymers.
作用機序
The mechanism by which 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
類似化合物との比較
Similar Compounds
- 8-(Bromomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 8-(Hydroxymethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 8-(Azidomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
Uniqueness
What sets 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione apart from its analogs is the presence of the chloromethyl group, which provides unique reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules.
特性
分子式 |
C8H11ClN4O2 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
8-(chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H11ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h5-6H,3H2,1-2H3,(H,11,14,15) |
InChIキー |
VURMUOIWUJYJPD-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(N=C1CCl)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)
![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)

![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)

![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)

![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)

